Tebufenozide-d9

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

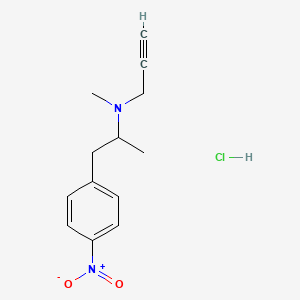

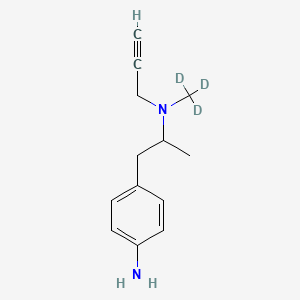

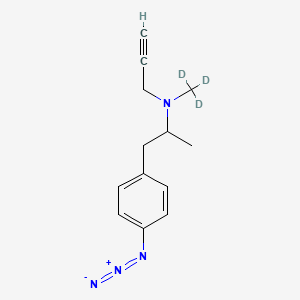

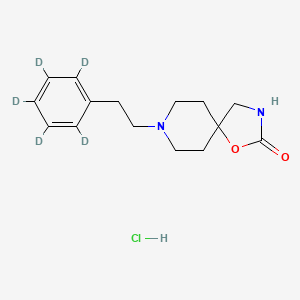

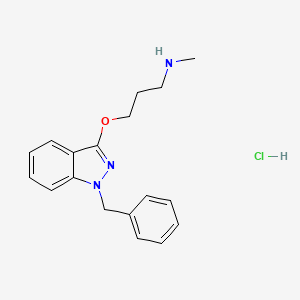

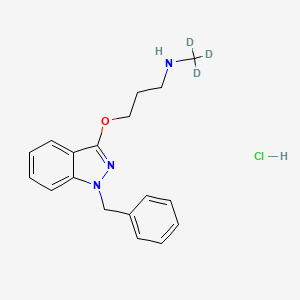

Tebufenozide-d9 is the deuterium labeled version of Tebufenozide . Tebufenozide is a nonsteroidal ecdysone agonist used to control pests . It has cytotoxic effects and induces apoptosis in HeLa and insect Tn5B1-4 cells .

Synthesis Analysis

Tebufenozide-d9 is a synthetic product with potential research and development risks . It is used as a stable isotope in research .

Molecular Structure Analysis

The molecular formula of Tebufenozide-d9 is C22H19D9N2O2 . The molecular weight is 361.53 .

Chemical Reactions Analysis

Tebufenozide-d9, like its non-deuterated counterpart, acts as an ecdysone agonist . It binds to the receptor sites of the molting hormone 20-hydroxyecdysone, causing premature and lethal molting .

Aplicaciones Científicas De Investigación

Toxicity to Non-Target Species : Tebufenozide, an insect growth regulator, has been shown to have toxic effects on non-target arthropod species, such as the soil collembolan species Yuukianura szeptyckii. The study found significant negative effects on the hatching rate and molting frequency at high concentrations, along with changes in protein production rates (Yun-Sik Lee et al., 2018).

Cytotoxic Effects on Human Cells : Tebufenozide has been found to be cytotoxic to human cells, particularly HeLa cells. The study showed that tebufenozide could trigger G1/S cell cycle arrest and apoptosis in these cells, which raises concerns about its safety for mammals (Wenping Xu et al., 2017).

Resistance in Pests : Research on Spodoptera exigua, a pest species, shows that it developed significant resistance to tebufenozide after multiple generations of exposure. The resistance was found to be autosomal, incompletely recessive, and controlled by more than one gene, accompanied by a fitness cost for the resistant population (Bian Jia et al., 2009).

Environmental Safety : A study evaluating the effects of tebufenozide on soil invertebrates found no significant impact on survival, growth, and reproduction in the forest earthworm and four species of soil Collembola. This suggests tebufenozide might not pose a hazard to soil invertebrates under normal operational conditions (J. Addison, 1996).

Effect on Fish Immune Response : Exposure to tebufenozide in lake trout showed a stimulation of fish cell function and changes in percentages of cell types, indicating a difference in sensitivity between different types of cells to tebufenozide. This suggests the need for further studies on the impact of pesticides on fish immunity (D. Hamoutene et al., 2008).

Dissipation and Metabolism in Agriculture : The dissipation and metabolism of tebufenozide in cabbage and soil under open field conditions were studied, indicating that tebufenozide degrades rapidly in these environments. This study provides data for the safe use of tebufenozide in agriculture (Jielang Liu et al., 2016).

Pharmacokinetics and Metabolism : Research on the pharmacokinetics and metabolism of tebufenozide in various insect species (Spodoptera exigua, Spodoptera exempta, Leptinotarsa decemlineata) suggests that differences in toxicity between species cannot be attributed to pharmacokinetic and metabolic differences, indicating a complex interaction with the biology of each species (G. Smagghe & D. Degheele, 1994).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N'-(4-ethylbenzoyl)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3,5-dimethylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-7-17-8-10-18(11-9-17)20(25)23-24(22(4,5)6)21(26)19-13-15(2)12-16(3)14-19/h8-14H,7H2,1-6H3,(H,23,25)/i4D3,5D3,6D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPNKSZPJQQLRK-ASMGOKTBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=CC=C(C=C2)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tebufenozide-d9 | |

CAS RN |

1246815-86-0 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246815-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate](/img/structure/B565518.png)